1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLQHFUUZBVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356140 | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-23-2 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192997-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Fluorobenzyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde is C_{16}H_{14}FNO, with a molecular weight of approximately 255.29 g/mol. The compound features an indole core modified by a 4-fluorobenzyl group, which can influence its reactivity and biological activity through electronic effects and steric interactions.
Key Physical and Chemical Properties:
- Molecular Weight: 255.29 g/mol
- Melting Point: Not specified in the sources
- Solubility: Soluble in organic solvents
- Stability: Exhibits potential for stable crystalline formation
Medicinal Chemistry Applications
Indole derivatives are widely recognized for their biological activities. The introduction of the fluorobenzyl group may enhance the pharmacological profile of this compound:
- Anticancer Activity: Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural modifications in this compound may enhance its efficacy against specific cancer types.
- Antimicrobial Properties: Research indicates that indole derivatives possess antimicrobial activities. The fluorine substituent could potentially improve the compound's interaction with biological targets, enhancing its effectiveness against various pathogens.
- Neuroscience Research: Indoles are often explored for their neuroprotective properties. The unique structure of this compound may offer insights into developing new treatments for neurodegenerative diseases.
Materials Science Applications
The stability of crystalline forms of indole derivatives makes them valuable in materials science:
- Organic Electronics: The compound's ability to form stable crystals suggests potential applications in organic electronic devices where material stability is crucial.
- Polymer Chemistry: As a building block, it could be incorporated into polymer matrices to impart specific properties, such as enhanced thermal stability or improved mechanical strength.
Synthetic Methodology
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the process by allowing multiple reactants to combine in a single step. This method enhances efficiency and yield while minimizing waste:
- Common Reagents:
- Oxidizing agents (e.g., potassium permanganate) for oxidation reactions
- Reducing agents (e.g., lithium aluminum hydride) for reduction reactions
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the indole core provides a scaffold for further functionalization.
Comparison with Similar Compounds
Pharmacological Relevance :
- The compound has been explored as an intermediate in synthetic cannabinoid receptor agonists (SCRAs), where the indole core and fluorobenzyl group enhance binding affinity to CB1 receptors .
- Derivatives of this compound have also been evaluated for anticancer activity, particularly against breast cancer cells, by modifying the substituents on the indole ring .
Structural Analogs: Substitution Patterns and Properties
The following table compares 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde with structurally related indole carbaldehydes:
Key Observations :
- Halogen Effects : The 4-fluorobenzyl group (electron-withdrawing) in the target compound enhances metabolic stability compared to the 4-methylbenzyl analog (electron-donating) .
- Functional Group Variation : Replacing the aldehyde (CHO) with a carboxylic acid (COOH) group, as in 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, shifts biological activity toward anti-inflammatory pathways .
Pharmacological Analogs: Activity and Mechanisms
a) Anticancer Indole Derivatives
- Arylsulfonylhydrazides (5a–k) : These derivatives, synthesized from 1-[2-(morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde, show enhanced cytotoxicity against MCF-7 breast cancer cells. The morpholine-ethyl group improves solubility and cellular uptake compared to the fluorobenzyl group .
Biological Activity
1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde, also known as 1-(4-F-Bn)-IC, is an indole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The incorporation of a fluorobenzyl group enhances its pharmacological profile, making it a valuable scaffold for drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂FNO, with a molecular weight of approximately 255.29 g/mol. The structure features an indole ring system with a 4-fluorobenzyl substituent at the 1-position and an aldehyde functional group at the 3-position. This configuration influences its electronic properties and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits bactericidal and fungicidal properties against various pathogenic strains:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Candida albicans
The compound's ability to inhibit these pathogens suggests its potential as a therapeutic agent in treating resistant infections.
Table 1: Antimicrobial Efficacy
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methicillin-resistant S. aureus | Bactericidal | <100 μg/ml |
| Candida albicans | Fungicidal | <100 μg/ml |
Anticancer Properties
Indole derivatives are well-known for their anticancer activities. Preliminary studies on this compound suggest it may inhibit cancer cell proliferation through various mechanisms, although specific pathways remain to be elucidated. The indole scaffold is recognized for its involvement in cell signaling and apoptosis, which may contribute to its anticancer effects .
Anti-inflammatory and Neuroprotective Effects
Emerging research indicates that compounds similar to this compound possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. Additionally, the compound's neuroprotective capabilities are being explored, particularly in relation to neurodegenerative diseases.
While specific mechanisms for this compound have not been fully characterized, the indole structure is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Further studies are required to delineate these interactions and their implications for therapeutic applications .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related indole derivatives, providing insights into the potential of this compound:
- A study demonstrated that structurally similar indoles showed significant antimicrobial activity against multidrug-resistant bacteria, reinforcing the importance of the indole core in developing new antimicrobial agents .
- Another investigation into indole derivatives revealed promising results in inhibiting cancer cell lines, suggesting that modifications like fluorobenzyl substitution can enhance efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a two-step procedure:
- Step 1 : Indole-3-carbaldehyde derivatives are generated via Vilsmeier-Haack formylation using POCl₃ and DMF under controlled conditions (e.g., 0–5°C) to avoid over-chlorination .
- Step 2 : Benzylation with 4-fluorobenzyl bromide using NaH/DMF as a base-solvent system. Reaction progress is monitored by TLC, and purification involves flash chromatography (e.g., petroleum ether/ethyl acetate gradient) .
- Characterization : Key techniques include -, -, and -NMR to confirm substitution patterns and purity. For example, the -NMR signal at δ = -122.62 ppm (q, ) confirms the 4-fluorobenzyl group .
Q. How can researchers validate the identity of this compound using spectroscopic data?
- Critical Analysis : Compare experimental data with literature benchmarks:
- HRMS : Expected [M-OH] peak at m/z 272.0642 (35Cl) and 274.0613 (37Cl) for halogenated analogs .
- NMR Splitting : The indole C3 aldehyde proton appears as a singlet (~δ 9.8–10.2 ppm), while benzyl protons show distinct splitting patterns (e.g., δ 5.41 ppm, s, 2H for -CH₂-) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the benzylation of indole-3-carbaldehyde derivatives?
- Experimental Design :
- Base Selection : NaH in DMF minimizes competing N-alkylation versus O-alkylation, critical for maintaining regioselectivity .
- Temperature Control : Reactions performed at 0°C reduce hydrolysis of reactive intermediates.
- Workup Optimization : Quenching with aqueous NH₄Cl prevents over-reduction of the aldehyde group during purification .
Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Position : The 4-fluorobenzyl group enhances metabolic stability and lipophilicity compared to non-halogenated analogs, as observed in inhibitors targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase .
- Aldehyde Functionalization : Reduction to alcohol (e.g., using NaBH₄) or conversion to oxime derivatives alters binding affinity in enzyme inhibition assays .
Q. What analytical challenges arise in resolving stereochemical ambiguities in derivatives of this compound?
- Data Contradiction Analysis :
- Case Study : Discrepancies in -NMR coupling constants (e.g., ) may indicate rotational isomerism or crystal packing effects. X-ray crystallography (using SHELXL for refinement) is recommended for unambiguous confirmation .
Methodological and Technical Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Scale-Up Protocols :
- Solvent Choice : Replace DMF with dichloroethane for easier solvent removal.
- Catalyst Efficiency : Use sodium triacetoxyborohydride (STAB) for reductive amination steps, achieving yields >80% in analogs .
Q. What computational tools are suitable for predicting the reactivity of the aldehyde group in further derivatization?
- In Silico Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
